

# Org 25543 side effects and toxicity in mice

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## Compound of Interest

Compound Name: Org 25543

Cat. No.: B1235689

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## Org 25543 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effects and toxicity of **Org 25543** in mice. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

## Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the major observed side effects of **Org 25543** in mice?

A1: **Org 25543** exhibits a dose-dependent excitatory profile in mice, with the most prominent side effects being tremors, stereotypies, spasms, and convulsions.<sup>[1]</sup> At higher doses, these can lead to mortality.<sup>[1][2]</sup>

Q2: At what doses do the toxic effects of **Org 25543** become apparent?

A2: Toxic effects are observed at doses as low as 0.2 mg/kg, where tremors and stereotypies can occur in some animals.<sup>[1]</sup> Severe toxicity, including convulsions and mortality, has been reported at a dose of 20 mg/kg.<sup>[1][2]</sup> A dose of 50 mg/kg has been described as lethal or near-lethal, causing severe convulsions.<sup>[3]</sup>

Q3: My mice are experiencing convulsions after administering **Org 25543**. What should I do?

A3: Convulsions are a known severe side effect of **Org 25543**, particularly at higher doses (e.g., 20 mg/kg).[1][2] This is indicative of significant toxicity. If you observe convulsions, it is crucial to:

- Record the dose and time of onset. This information is vital for your experimental data and for understanding the dose-response relationship of the compound's toxicity.
- Consider humane endpoints. If convulsions are severe and prolonged, it may be necessary to euthanize the animal to prevent further suffering, in accordance with your institution's animal care and use guidelines.
- Re-evaluate your dosage. For future experiments, a dose reduction is strongly recommended. The therapeutic window for **Org 25543** is known to be narrow due to these dose-limiting side effects.[3]

Q4: Can **Org 25543** be used for chronic pain studies in mice?

A4: While **Org 25543** has shown analgesic effects in various pain models, its development has been hindered by its narrow therapeutic window and severe side effects.[3][4][5] The risk of toxicity, especially with repeated dosing required for chronic studies, is a significant concern. Researchers should carefully consider the dose and monitoring parameters if using **Org 25543** in a chronic setting.

Q5: Are there alternatives to **Org 25543** with a better safety profile?

A5: Yes, research has focused on developing reversible GlyT2 inhibitors to circumvent the toxicity associated with irreversible inhibitors like **Org 25543**. [1][5] For instance, a novel class of reversible GlyT2 inhibitors has been shown to preserve analgesic efficacy while avoiding acute toxicity.[1] Another example is oleoyl-D-lysine, a lipid-based GlyT2 inhibitor, which has demonstrated a safer profile in mice.[3]

## Data Presentation: Side Effects and Toxicity of Org 25543 in Mice

Table 1: Dose-Dependent Side Effects of **Org 25543** in Mice (Irwin Test)

Dose (mg/kg, i.v.)	Tremors (Incidence)	Stereotypies (Incidence)	Sedation
0.02	0/3	0/3	Not Observed
0.2	1/3	1/3	Not Observed
2	3/3	3/3	Not Observed

Data sourced from an Irwin neurobehavioural observation battery.[\[1\]](#)

Table 2: Acute Toxicity of **Org 25543** in Mice (Formalin Test)

Dose (mg/kg, i.v.)	Effect on Nociceptive Behavior (Late Phase)	Convulsions	Mortality (out of 10 mice)
≥ 0.06	Reduction in paw lick duration	Not Reported	0
20	Reduction in formalin-evoked acute pain	Observed	4

Data from the formalin model of pain.[\[1\]](#)

## Experimental Protocols

### Formalin Test Protocol

This protocol is a summary of the methodology used to assess the analgesic and toxic effects of **Org 25543**.

- Animal Model: Male CD1 mice are commonly used.
- Acclimatization: Animals should be acclimatized to the testing environment before the experiment.
- Drug Administration: **Org 25543** or vehicle is administered intravenously (i.v.).

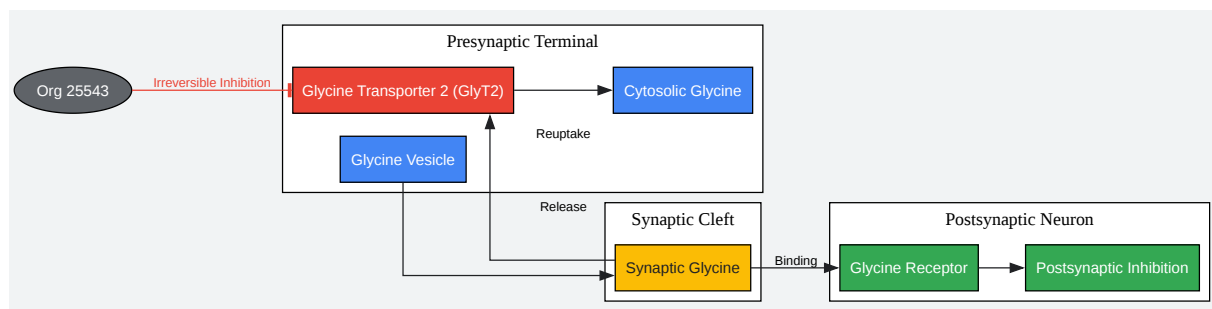
- **Formalin Injection:** A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw.
- **Observation:** Immediately after formalin injection, the animal is placed in an observation chamber. The duration of paw licking is recorded in two phases: the early phase (first 5-10 minutes) and the late phase (typically 15-35 minutes post-injection).
- **Toxicity Monitoring:** Throughout the experiment, animals are closely monitored for any adverse effects such as spasms, convulsions, and mortality.[\[1\]](#)

#### Irwin Test (Neurobehavioural Observation Battery)

The Irwin test is a standardized procedure for assessing the behavioral and physiological state of mice following drug administration.

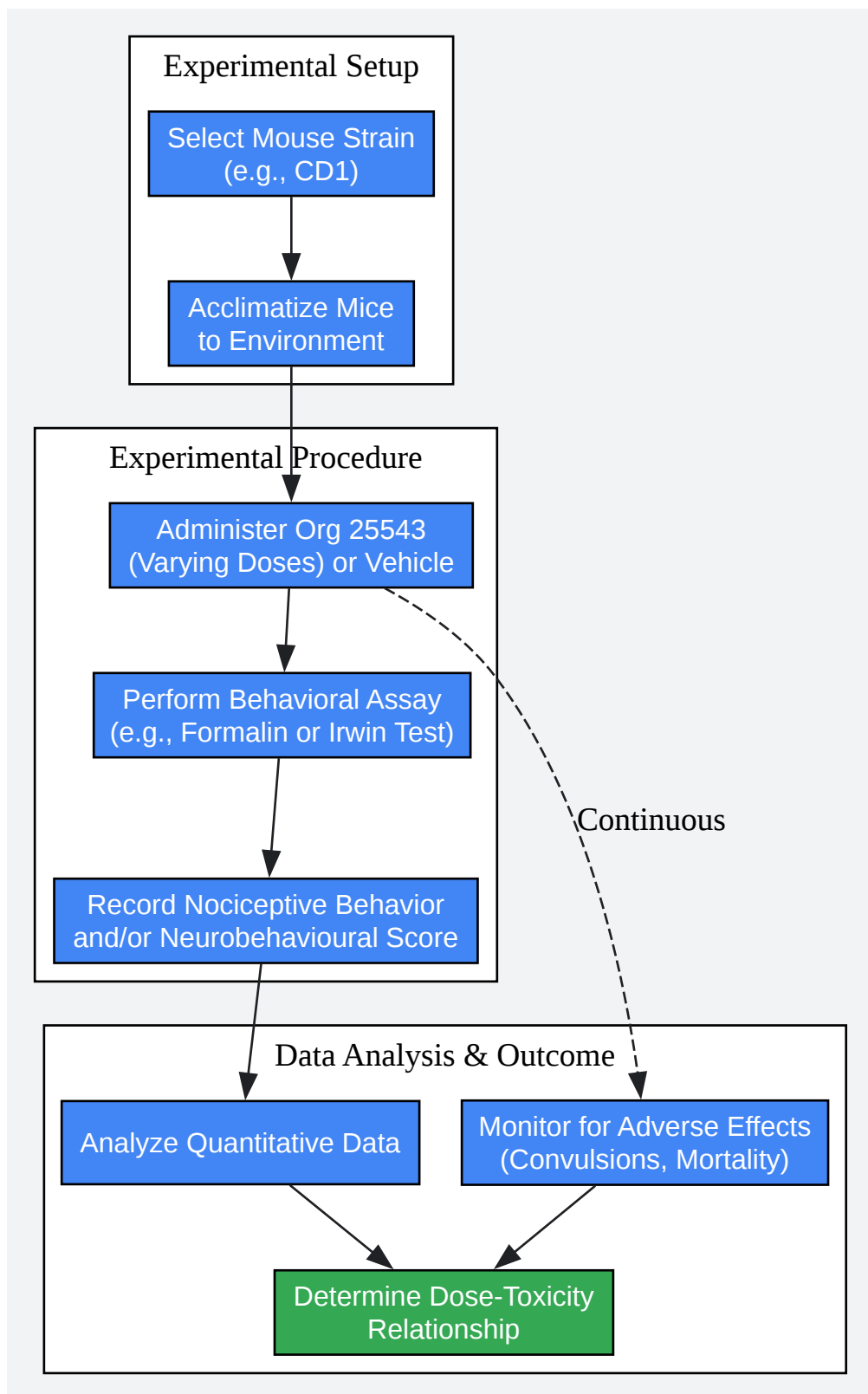
- **Animal Model:** Typically, small groups of mice (e.g., n=3 per group) are used.
- **Drug Administration:** A range of doses of **Org 25543** or vehicle is administered.
- **Systematic Observation:** A trained observer systematically scores a series of up to 53 parameters. These include:
  - **Central Activity and Reactivity:** Alertness, stereotypies, passivity.
  - **Neurovegetative Reflexes:** Pinna reflex, corneal reflex.
  - **Neuromotor Tone:** Body tone, limb tone, gait.
  - **Autonomic Signs:** Piloerection, salivation, respiration.
- **Scoring:** The incidence and severity of each parameter are recorded for each animal at specified time points post-administration.[\[1\]](#)

## Visualizations



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Caption: Mechanism of **Org 25543** action on the glycinergic synapse.



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Caption: General workflow for assessing **Org 25543** toxicity in mice.

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## References

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